molecular formula C11H14N2O2 B2923643 2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097873-16-8

2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2923643
CAS No.: 2097873-16-8
M. Wt: 206.245
InChI Key: WDWRMTQJHBMTCS-UHFFFAOYSA-N
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Description

Pyridazin-3(2H)-ones are a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are heterocycles that contain two adjacent nitrogen atoms .


Synthesis Analysis

The most common synthesis of pyridazin-3(2H)-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

Pyridazin-3(2H)-ones are derivatives of pyridazine which contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .


Chemical Reactions Analysis

Pyridazin-3(2H)-ones can be functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .

Scientific Research Applications

Cyclopenta[b]pyrroles Synthesis and Mechanistic Studies

Cyclopenta[b]pyrroles are synthesized through reactions involving cyclobutanone, leading to derivatizations into hydrazones and oximes. This process, which involves a tandem cycloaddition/cycloreversion/ring rearrangement reaction, showcases the versatility of cyclobutane derivatives in synthesizing complex heterocyclic compounds (Ye et al., 2010). This study highlights the potential for similar synthetic strategies in the creation of cyclopenta[c]pyridazinone derivatives.

Microwave-Assisted Synthesis of Pyridazines

The synthesis of pyridazines, including those substituted at the 3,6-position, can be significantly accelerated under microwave conditions, demonstrating the efficiency of modern synthetic methods in producing heterocyclic compounds. This approach could be applicable to the synthesis of cyclopenta[c]pyridazin-3-one derivatives by facilitating the cycloaddition of ketones and aldehydes to appropriate precursors (Hoogenboom et al., 2006).

Biological Activities of Oxetane-Containing Compounds

Research on oxetane-containing compounds (OCCs) indicates a wide range of biological activities, including antineoplastic, antiviral, and antifungal effects. These findings suggest that cyclopenta[c]pyridazin-3-one derivatives could also exhibit significant biological activities, making them potential candidates for pharmacophore development (Vil’ et al., 2019).

Gold(I)-Catalyzed Intermolecular [2+2] Cycloadditions

The efficiency of gold(I)-catalyzed intermolecular [2+2] cycloadditions in synthesizing highly substituted cyclobutane derivatives with complete regio- and stereocontrol offers insights into the synthesis of complex structures. Such catalytic processes could potentially be applied to the synthesis of cyclopenta[c]pyridazin-3-one derivatives, offering a pathway to structurally diverse and complex molecules (Faustino et al., 2012).

Future Directions

Given the wide range of pharmacological activities exhibited by pyridazin-3(2H)-ones, they are likely to continue to be a focus of research in medicinal chemistry .

Properties

IUPAC Name

2-(3-oxobutan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7(8(2)14)13-11(15)6-9-4-3-5-10(9)12-13/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWRMTQJHBMTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=O)C=C2CCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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